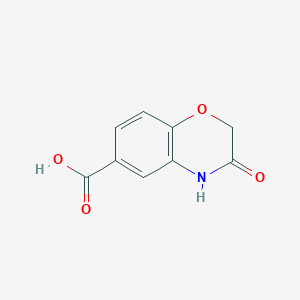

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYUDMUBYRVMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351647 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134997-87-8 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Structure and Properties

This compound is a heterocyclic organic compound with a bicyclic structure composed of a benzene ring fused to an oxazine ring. The presence of a carbonyl group at the 3-position and a carboxylic acid group at the 6-position are key functional features that influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 134997-87-8 |

| SMILES | O=C(O)c1ccc2OCC(=O)Nc2c1 |

| InChI Key | CIYUDMUBYRVMLP-UHFFFAOYSA-N |

| Physical Form | Solid |

Synthesis

A potential synthetic pathway could start from 4-amino-3-hydroxybenzoic acid. The general steps would likely involve:

-

N-acylation: Protection of the amino group.

-

O-alkylation: Reaction with a suitable two-carbon synthon to form the oxazine ring.

-

Cyclization: Intramolecular ring closure to form the benzoxazine core.

-

Deprotection: Removal of the protecting group from the nitrogen, if necessary.

The following diagram illustrates a generalized synthetic workflow for the formation of a benzoxazine ring system.

Caption: Generalized synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, a proton NMR spectrum is available.

¹H NMR Spectroscopy

A publicly available ¹H NMR spectrum provides insight into the proton environments of the molecule.[3] The interpretation of this spectrum is crucial for confirming the structure of the synthesized compound.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | m |

| -CH₂- | ~4.7 | s |

| -NH- | ~10.8 | br s |

| -COOH | ~12.0 | br s |

Note: These are predicted values and may differ from experimental data. The actual spectrum should be consulted for accurate assignments.

¹³C NMR, FTIR, and Mass Spectrometry

Specific ¹³C NMR, FTIR, and mass spectrometry data for this compound are not currently available in the public literature. However, characteristic spectral features can be predicted based on its structure.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon of the lactam (~165-170 ppm), the carboxylic acid carbonyl (~170-180 ppm), aromatic carbons (110-150 ppm), and the methylene carbon of the oxazine ring (~65-75 ppm).

-

FTIR: Key infrared absorption bands would be expected for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1680 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.0375 m/z).[1] Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the broader class of benzoxazine derivatives has been reported to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Dynamin GTPase Inhibition

A closely related analog, 2-hydroxy-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-6-carboxylic acid, has been identified as an inhibitor of dynamin GTPase.[6] Dynamins are enzymes crucial for endocytosis and vesicle trafficking in eukaryotic cells.[] Inhibition of dynamin can disrupt these processes, which are often dysregulated in diseases such as cancer. The mechanism of inhibition by benzoxazine derivatives may involve competitive binding at the GTP-binding site or allosteric modulation of the enzyme's activity.[8]

The following diagram illustrates the role of dynamin in endocytosis and its potential inhibition.

Caption: Potential inhibition of dynamin-mediated vesicle scission by this compound.

Anticancer and Antimicrobial Potential

Derivatives of 1,4-benzoxazine have demonstrated promising anticancer and antimicrobial activities.[9][10][11][12] The planar heterocyclic structure of these compounds allows them to potentially intercalate with DNA, leading to the inhibition of replication and transcription, and ultimately, cancer cell death.[13] Furthermore, the benzoxazine scaffold has been explored for the development of antibacterial agents.[12] The precise mechanisms of action are likely varied and dependent on the specific substitutions on the benzoxazine core. Further investigation is required to determine if this compound possesses similar activities.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in peer-reviewed literature. Researchers interested in working with this compound would need to develop and optimize their own procedures based on established methodologies for related compounds.

A general protocol for the synthesis could involve the following steps, which would require optimization of reagents, solvents, reaction times, and temperatures:

-

Preparation of Starting Material: If not commercially available, 4-amino-3-hydroxybenzoic acid can be prepared by the reduction of 4-nitro-3-hydroxybenzoic acid.[14]

-

Reaction with Chloroacetyl Chloride: In a suitable solvent, 4-amino-3-hydroxybenzoic acid could be reacted with chloroacetyl chloride in the presence of a base to facilitate both N-acylation and subsequent intramolecular O-alkylation to form the benzoxazine ring.

-

Purification: The crude product would require purification, likely through recrystallization or column chromatography, to obtain the pure this compound.

For biological evaluation, standard assays for assessing anticancer activity (e.g., MTT assay, apoptosis assays), antimicrobial activity (e.g., minimum inhibitory concentration determination), and enzyme inhibition (e.g., dynamin GTPase activity assay) would be employed.

Conclusion

This compound represents a molecule of interest for further investigation in the field of drug discovery. Its structural similarity to other biologically active benzoxazines suggests potential as an anticancer, antimicrobial, or enzyme inhibitory agent. This technical guide has summarized the currently available information on its structure, properties, and potential activities. However, significant further research is required to fully elucidate its synthetic pathway, comprehensive spectroscopic characterization, and its specific biological functions and mechanisms of action. This document serves as a foundational resource to stimulate and guide future research endeavors in this area.

References

- 1. This compound | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins. | Semantic Scholar [semanticscholar.org]

- 8. The pthaladyns: GTP competitive inhibitors of dynamin I and II GTPase derived from virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinolonecarboxylic acids. 2. Synthesis and antibacterial evaluation of 7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzothiazine-6-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. prepchem.com [prepchem.com]

Physicochemical Properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data from computational models and supplier information, outlines standard experimental protocols for property determination, and presents logical workflows relevant to its application in research and development.

Chemical Identity and Structure

This compound is a bicyclic compound featuring a benzoxazine core substituted with a carboxylic acid group. Its chemical identity is established by the following identifiers:

-

IUPAC Name : 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1]

-

CAS Number : 134997-87-8[1]

-

Molecular Formula : C₉H₇NO₄[1]

-

Synonyms : 3-keto-4-methyl-1,4-benzoxazine-6-carboxylic acid[2]

The structure of the molecule is depicted in the following diagram:

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, many values are computationally predicted and should be confirmed through laboratory analysis.

| Property | Value | Source/Method |

| Molecular Weight | 193.16 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Slightly soluble in DMSO and Methanol (with heating and sonication) | ChemicalBook |

| pKa | Data not available (computationally predicted to be acidic due to the carboxylic acid group) | N/A |

| logP (Octanol-Water Partition Coefficient) | 0.4 | Computed by Cactvs 3.4.8.18 (PubChem)[1] |

| Hydrogen Bond Donors | 2 | Computed by Cactvs 3.4.8.18 (PubChem)[1] |

| Hydrogen Bond Acceptors | 4 | Computed by Cactvs 3.4.8.18 (PubChem)[1] |

Experimental Protocols

Detailed experimental data for this specific compound are not widely published. However, the following sections describe standard methodologies for determining the key physicochemical properties.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity substance. The capillary method is a standard procedure.[3][4][5]

-

Sample Preparation : A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][6]

-

Apparatus Setup : The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[3]

-

Heating : The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[6]

-

Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded as the melting range.[4][6]

Solubility Assessment

Solubility is a critical parameter, especially in drug development, as it influences absorption and bioavailability. A common qualitative and semi-quantitative method is as follows:

-

Sample Preparation : A pre-weighed small amount of the compound (e.g., 1-10 mg) is placed into a vial or test tube.[7]

-

Solvent Addition : A measured volume of the solvent (e.g., water, DMSO, ethanol) is added incrementally.[8][9]

-

Mixing : The mixture is vortexed or agitated vigorously after each addition to facilitate dissolution. Sonication or gentle heating can be applied for poorly soluble compounds.[8]

-

Observation : The compound's solubility is determined by visual inspection. It is classified as soluble if it forms a clear solution, partially soluble if some solid remains, and insoluble if the solid does not dissolve.[7][10] Quantitative solubility can be determined by analyzing the concentration of the saturated solution using techniques like HPLC or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a carboxylic acid group, this is a key parameter. Potentiometric titration is a highly accurate method for its determination.[11][12]

-

Solution Preparation : A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system (e.g., water-methanol) if aqueous solubility is low, to a known concentration (e.g., 1 mM).[11]

-

Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.[11]

-

Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[11][12]

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[13]

Visualizations: Workflows and Relationships

The following diagrams illustrate the context in which the physicochemical properties of a compound like this compound are evaluated and utilized.

Biological Context and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the involvement of this compound in cellular signaling pathways. However, the broader class of benzoxazines has been investigated for various biological activities, including antioxidant and antiallergic properties. Further research is required to elucidate the specific biological targets and mechanisms of action for this particular derivative.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While foundational data such as molecular weight and formula are well-established, key experimental parameters like melting point, boiling point, and pKa are not yet reported in the literature, highlighting an area for future experimental investigation. The provided standard protocols offer a clear path for researchers to determine these values. Understanding these fundamental properties is a critical first step in the rational design of experiments for any potential application, from drug discovery to materials science.

References

- 1. This compound | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid | CAS 861338-27-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.ws [chem.ws]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic organic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. While specific biological activities and mechanisms of action for this particular molecule are not extensively documented in publicly available literature, this guide will touch upon the broader context of benzoxazine derivatives to offer insights into its potential pharmacological relevance.

Chemical Identity and Properties

The nomenclature and fundamental properties of 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid are crucial for its accurate identification and handling in a laboratory setting.

IUPAC Name: 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1]

Table 1: Chemical Identifiers and Physical Properties [1]

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| CAS Number | 134997-87-8 |

| InChI Key | CIYUDMUBYRVMLP-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)O |

| Appearance | Solid (form) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Characterization

Postulated Synthesis Workflow

Caption: Postulated synthetic workflow for 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid.

Experimental Protocol (General Method)

A generalized experimental protocol for the synthesis of a benzoxazine derivative containing a carboxylic acid group is described in the literature. This involves the reaction of a bisphenol compound with an aminobenzoic acid and paraformaldehyde in a suitable solvent like N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the condensation and cyclization reactions.

Example Protocol for a Carboxylic Acid-Containing Benzoxazine: A mixture of a bisphenol (e.g., bisphenol A), an aminobenzoic acid (e.g., 4-aminobenzoic acid), and paraformaldehyde is dissolved in DMF. The mixture is heated, for instance, at 100°C for 1 hour to achieve complete dissolution, followed by continued heating at 120°C for 4 hours to drive the reaction to completion. The product is then typically isolated by precipitation in water and purified.[2]

Characterization Data

Characterization of the final product is essential to confirm its identity and purity. The following data, where available, can be used for this purpose.

Table 2: Spectroscopic Data for 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectral data is available on PubChem, though experimental conditions are not detailed. | --INVALID-LINK--[1] |

| GC-MS | Mass spectrometry data is available on PubChem. | --INVALID-LINK--[1] |

Potential Biological Significance

While specific biological studies on 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid are limited, the broader class of benzoxazine derivatives has been investigated for various pharmacological activities. These studies can provide a basis for predicting the potential biological relevance of the title compound.

General Biological Activities of Benzoxazine Derivatives

Benzoxazine scaffolds are considered privileged structures in medicinal chemistry due to their wide range of biological activities. These include, but are not limited to, antimicrobial, anticancer, and anti-inflammatory properties. The specific activity is often dictated by the nature and position of substituents on the benzoxazine ring system.

Potential Signaling Pathway Involvement

Given the structural features of 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid, particularly the presence of the carboxylic acid group and the lactam moiety, it could potentially interact with various biological targets. A hypothetical logical relationship for investigating its biological activity is outlined below.

Caption: Logical workflow for the biological evaluation of the target compound.

Conclusion

3-oxo-4H-1,4-benzoxazine-6-carboxylic acid is a well-defined chemical entity with potential for further exploration in drug discovery and materials science. While detailed experimental protocols for its synthesis and specific biological functions are not yet widely published, this guide provides a foundational understanding based on its chemical properties and the known characteristics of the benzoxazine class of compounds. Further research is warranted to fully elucidate its synthetic pathways, characterize its biological activity, and explore its potential applications.

References

An In-Depth Technical Guide to the Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available starting material, 3-amino-4-hydroxybenzoic acid.

The general synthetic scheme is as follows:

-

Acylation: The amino group of 3-amino-4-hydroxybenzoic acid is acylated using chloroacetyl chloride. This reaction forms the key intermediate, N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide.

-

Intramolecular Cyclization: The intermediate undergoes an intramolecular Williamson ether synthesis. The phenoxide, formed under basic conditions, displaces the chloride on the adjacent chloroacetamide group, leading to the formation of the benzoxazine ring and yielding the final product.

Experimental Protocols

The following protocols are based on established chemical transformations for analogous structures and provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide

This step involves the selective N-acylation of 3-amino-4-hydroxybenzoic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Amino-4-hydroxybenzoic acid | 153.14 | 10.0 g | 0.065 |

| Chloroacetyl chloride | 112.94 | 8.1 g (5.8 mL) | 0.072 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 16.4 g | 0.195 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, suspend 3-amino-4-hydroxybenzoic acid (10.0 g, 0.065 mol) in 200 mL of dichloromethane.

-

Add sodium bicarbonate (16.4 g, 0.195 mol) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (5.8 mL, 0.072 mol) dropwise to the stirred suspension over a period of 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 100 mL of water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide. The product can be used in the next step without further purification or can be recrystallized from a suitable solvent system like ethanol/water if a higher purity is required.

Step 2: Synthesis of this compound

This step involves the base-mediated intramolecular cyclization of the chloroacetamide intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide | 229.61 | 10.0 g | 0.044 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.2 g | 0.088 |

| Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Water | 18.02 | As needed | - |

| Hydrochloric Acid (HCl), 1M | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve the crude N-(4-carboxy-2-hydroxyphenyl)-2-chloroacetamide (10.0 g, 0.044 mol) in 100 mL of dimethylformamide.

-

Add potassium carbonate (12.2 g, 0.088 mol) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water.

-

Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by analytical techniques.

Table of Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Appearance | Solid |

| CAS Number | 134997-87-8 |

Table of Spectroscopic Data:

| Technique | Data |

| ¹H NMR | Spectra available from online databases.[1] |

| Mass Spec (GC-MS) | m/z Top Peak: 193, m/z 2nd Highest: 164, m/z 3rd Highest: 51.[2] |

| IR | Characteristic peaks for C=O (carboxylic acid and lactam), N-H, O-H, C-O, and aromatic C-H bonds are expected. |

Visualizing the Synthesis Workflow

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Caption: Synthetic pathway for the target molecule.

Caption: Experimental workflow for the synthesis.

Safety and Handling

-

Chloroacetyl chloride is highly corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dimethylformamide (DMF) is a potential teratogen and should be handled in a fume hood.

-

Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a foundational understanding and a practical approach to the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their laboratory conditions and available analytical resources.

References

An In-depth Technical Guide to 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid scaffold is a promising heterocyclic core in medicinal chemistry. Its derivatives have garnered significant interest due to their potential as inhibitors of various biological targets, including the Na+/H+ exchanger and p38 MAP kinase, which are implicated in a range of pathologies such as cardiovascular diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this class of compounds. It includes detailed experimental protocols for their preparation and biological evaluation, alongside a structured presentation of available quantitative data to facilitate structure-activity relationship (SAR) analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear conceptual framework for researchers in the field.

Introduction

Benzoxazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The this compound core represents a key pharmacophore that allows for diverse chemical modifications. The presence of the carboxylic acid moiety at the 6-position provides a convenient handle for the synthesis of a wide array of amide derivatives, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on the synthesis and biological evaluation of these derivatives, with a particular emphasis on their potential as inhibitors of the Na+/H+ exchanger and p38 MAP kinase.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold and its subsequent derivatization into carboxamides are crucial steps in the exploration of their therapeutic potential.

Synthesis of this compound (1)

Proposed Synthetic Workflow:

Figure 1: Proposed synthetic workflow for this compound.

Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide Derivatives (2)

The carboxylic acid of the core scaffold can be readily converted to a variety of amides using standard peptide coupling protocols.

Experimental Protocol: General Procedure for Amide Coupling

-

Activation of the Carboxylic Acid: To a solution of this compound (1) (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.2 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents). The mixture is stirred at room temperature for 10-15 minutes.

-

Amine Addition: The desired primary or secondary amine (1.2 equivalents) is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion (typically 2-24 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired amide derivative (2).

Figure 2: General scheme for the synthesis of carboxamide derivatives.

Biological Activities and Quantitative Data

While specific quantitative data for this compound derivatives as inhibitors of p38 MAP kinase or the Na+/H+ exchanger is not prominently available in the reviewed literature, data for the closely related 7-carboxylic acid isomers and the bioisosteric benzo[2]thiazine analogues provide valuable insights into the potential of this scaffold.

Na+/H+ Exchange (NHE) Inhibition

Derivatives of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl)guanidine have been investigated as potent Na+/H+ exchange inhibitors. The following table summarizes the inhibitory activities (IC50) of selected compounds.

Table 1: Na+/H+ Exchange Inhibitory Activity of 7-Carboxamide Derivatives

| Compound | R2 | R4 | clogP | IC50 (µM) |

| 3q | Ethyl | Isopropyl | 1.85 | 0.051 |

| 3r | Ethyl | Ethyl | 1.57 | 0.073 |

| 3s | Ethyl | Isopropyl | 1.85 | 0.036 |

| 3t | Ethyl | Ethyl | 1.57 | 0.052 |

Data extracted from a study on N-(3-oxo-3,4-dihydro-2H-benzo[2]oxazine-7-carbonyl)guanidine derivatives.

p38 MAP Kinase Inhibition

The p38 MAP kinase is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for the treatment of inflammatory diseases. While direct evidence for the inhibition of p38 MAP kinase by 6-carboxamide derivatives is pending, the benzoxazine scaffold is known to be a source of kinase inhibitors.

Note: At the time of this review, specific IC50 values for this compound derivatives against p38 MAP kinase were not found in the public domain literature. Further screening of a compound library based on this scaffold is warranted.

Signaling Pathways

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a central signaling cascade that responds to stress stimuli and pro-inflammatory cytokines.[2] Activation of this pathway leads to the production of inflammatory mediators like TNF-α and IL-1β.[2] Inhibitors of p38 MAP kinase can block these downstream effects.

Figure 3: Simplified p38 MAP kinase signaling pathway and the point of intervention.

Experimental Protocols for Biological Assays

p38α MAP Kinase Enzymatic Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against p38α MAP kinase.

Materials:

-

Recombinant human p38α kinase

-

Biotinylated peptide substrate (e.g., Biotin-MEF2C)

-

ATP

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 384-well plate, add 2 µL of the compound solution, followed by 4 µL of a solution containing the p38α kinase and the biotinylated peptide substrate in assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for p38α.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Na+/H+ Exchange (NHE-1) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of the NHE-1 isoform.

Materials:

-

Cells expressing human NHE-1 (e.g., CHO or PS120 fibroblasts)

-

BCECF-AM (pH-sensitive fluorescent dye)

-

Na+-containing buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 20 mM HEPES, pH 7.4)

-

Na+-free buffer (substituting NaCl with N-methyl-D-glucamine chloride)

-

NH4Cl

-

Nigericin (for calibration)

-

Fluorescence plate reader or microscope with ratio imaging capabilities

Procedure:

-

Cell Loading: Plate the cells in a 96-well black-walled, clear-bottom plate. Load the cells with 5 µM BCECF-AM in a serum-free medium for 30-60 minutes at 37°C.

-

Acidification: Wash the cells with Na+-free buffer and then induce an acid load by incubating with 20 mM NH4Cl in Na+-free buffer for 10 minutes.

-

Inhibition and Recovery: Remove the NH4Cl solution and add Na+-containing buffer with or without the test compounds at various concentrations.

-

Fluorescence Measurement: Immediately begin monitoring the intracellular pH (pHi) recovery by measuring the fluorescence ratio of BCECF (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).

-

Calibration: At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high K+ buffer containing nigericin at different known pH values.

-

Data Analysis: The initial rate of pHi recovery is calculated, and the IC50 values for the inhibitors are determined from the dose-response curves.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct quantitative data for the 6-carboxamide derivatives as inhibitors of p38 MAP kinase and the Na+/H+ exchanger is currently limited in the public domain, the activity of closely related analogues strongly suggests that this is a fruitful area for further investigation. The synthetic routes and biological assay protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives of this versatile core structure. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets, ultimately paving the way for the development of new and effective treatments for a range of human diseases.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid and its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities associated with the chemical scaffold of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide synthesizes available data on the anti-inflammatory and aldose reductase inhibitory activities of its derivatives, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The core structure of this compound presents a promising starting point for the development of novel therapeutic agents. This guide focuses on two key areas of biological activity demonstrated by its derivatives: the inhibition of aldose reductase, an enzyme implicated in diabetic complications, and the modulation of inflammatory responses in microglia.

While specific quantitative data for the parent compound, this compound, is not extensively available in the public domain, the following sections present data from closely related derivatives to illustrate the therapeutic promise of this chemical class.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[2] Under hyperglycemic conditions, the accumulation of sorbitol is a key factor in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest.

Quantitative Data for Benzoxazine Derivatives

The following table summarizes the aldose reductase inhibitory activity of various benzoxazine and related derivatives.

| Compound ID | Structure | IC50 (µM) | Enzyme Source | Reference |

| Zopolrestat | 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid | 0.0031 | Human Placenta | [3] |

| Derivative 3c | A thiosemicarbazone derivative | 1.42 | ALR2 | [2] |

| Derivative 7a | An indole-based derivative | 0.042 | Rat Lens ALR2 | [4] |

This table presents data for derivatives to showcase the potential of the broader chemical class. IC50 values for the specific core compound are not currently available in the cited literature.

Experimental Protocol: Aldose Reductase Inhibition Assay

This protocol outlines a standard in vitro spectrophotometric assay to determine the inhibitory activity of a test compound against aldose reductase.

Principle: The enzymatic activity of aldose reductase is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of a substrate, typically DL-glyceraldehyde.

Materials:

-

Purified recombinant human aldose reductase (ALR2)

-

0.067 M Phosphate buffer, pH 6.2

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

DL-Glyceraldehyde

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Known aldose reductase inhibitor (e.g., Epalrestat) as a positive control

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent vehicle.

-

Pre-incubation: Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm in kinetic mode for several minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity

Chronic inflammation, particularly neuroinflammation mediated by microglial cells, is implicated in the pathogenesis of various neurodegenerative diseases. Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to possess anti-inflammatory properties by modulating key signaling pathways.

Quantitative Data for Benzoxazinone Derivatives

The following table presents the inhibitory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. Inhibition of NO production is a common indicator of anti-inflammatory activity.

| Compound ID | Structure | Concentration (µM) | % Inhibition of NO Production | Reference |

| e2 | A 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one | 10 | Significant reduction (exact % not specified) | [5] |

| e16 | A 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one | 10 | Significant reduction (exact % not specified) | [5] |

| e20 | A 1,2,3-triazole derivative of 2H-1,4-benzoxazin-3(4H)-one | 10 | Significant reduction (exact % not specified) | [5] |

| C1 | A small molecule inhibitor | 0.252 (IC50) | 50 | [6] |

This table presents data for derivatives to showcase the potential of the broader chemical class. Quantitative data for the specific core compound is not currently available in the cited literature.

Experimental Protocol: Nitric Oxide (NO) Production Assay in BV-2 Cells

This protocol describes the use of the Griess assay to measure the production of nitric oxide by BV-2 microglial cells upon stimulation with LPS, a model for assessing anti-inflammatory activity.

Principle: Nitric oxide is an unstable molecule that rapidly oxidizes to nitrite and nitrate. The Griess reagent reacts with nitrite in the cell culture supernatant to form a colored azo compound, the absorbance of which can be measured spectrophotometrically at 540 nm.

Materials:

-

BV-2 microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed BV-2 cells in a 96-well plate at a suitable density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS only.

-

Incubation: Incubate the cells for a further period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells.

Signaling Pathways

Aldose Reductase and the Polyol Pathway

The following diagram illustrates the polyol pathway of glucose metabolism and the role of aldose reductase. Inhibition of this enzyme is a key therapeutic strategy for preventing diabetic complications.

Caption: The Polyol Pathway of Glucose Metabolism.

Nrf2-HO-1 Anti-inflammatory Signaling Pathway in Microglia

Derivatives of 2H-1,4-benzoxazin-3(4H)-one have been shown to exert their anti-inflammatory effects by activating the Nrf2-HO-1 signaling pathway in microglia. This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.

Caption: Activation of the Nrf2-HO-1 Pathway by Benzoxazine Derivatives.

Conclusion

The this compound scaffold represents a promising foundation for the development of novel therapeutic agents. While further investigation into the specific biological activities of the parent compound is warranted, the data available for its derivatives strongly suggest potential as both aldose reductase inhibitors for the management of diabetic complications and as anti-inflammatory agents targeting neuroinflammation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field to further explore and unlock the therapeutic potential of this versatile chemical class.

References

- 1. ijfans.org [ijfans.org]

- 2. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

An In-depth Technical Guide on 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of a variety of biologically active molecules, most notably as a scaffold for the development of non-steroidal mineralocorticoid receptor (MR) modulators. This technical guide provides a comprehensive review of the available literature on this compound, covering its physicochemical properties, synthesis, and known biological relevance. Detailed experimental protocols for its synthesis are provided, based on information from key patents in the field. While direct quantitative biological data for the title compound is limited, its crucial role as a building block for potent MR modulators is discussed, and a conceptual signaling pathway is presented.

Introduction

The 1,4-benzoxazine scaffold is a privileged structure in drug discovery, appearing in a wide range of compounds with diverse biological activities, including antibacterial, antifungal, and neuroprotective effects. The specific derivative, this compound, has emerged as a critical component in the development of novel therapeutics, particularly in the field of cardiovascular and metabolic diseases. Its utility as a precursor for non-steroidal mineralocorticoid receptor modulators highlights its importance for researchers in this area. This guide aims to consolidate the available technical information on this compound to facilitate further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₄ | PubChem[1] |

| Molecular Weight | 193.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 134997-87-8 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not reported | --- |

| Boiling Point | Not reported | --- |

| Solubility | Not reported | --- |

| pKa | Not reported | --- |

| LogP | Not reported | --- |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 4-amino-3-hydroxybenzoic acid. The following protocol is a composite method derived from the procedures implied in patent literature, particularly US9394291B2, which utilizes this compound as a starting material for the synthesis of mineralocorticoid receptor modulators.[2]

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step 1: N-Alkylation of 4-Amino-3-hydroxybenzoic acid

Reaction:

Protocol:

-

To a solution of 4-amino-3-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain the intermediate N-(4-carboxy-2-hydroxyphenyl)glycine ethyl ester.

Step 2: Intramolecular Cyclization and Saponification

Reaction:

Protocol:

-

Suspend the intermediate ester from Step 1 in a suitable solvent such as ethanol.

-

Add a strong base, such as sodium ethoxide (1.5-2 equivalents), to the suspension.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After the cyclization is complete, cool the reaction mixture.

-

Acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the final product.

-

Filter the solid, wash thoroughly with water, and then with a non-polar solvent like hexane to remove any remaining impurities.

-

Dry the product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Biological Activity and Mechanism of Action

The derivatives synthesized from the title compound have shown high affinity for the mineralocorticoid receptor, acting as antagonists. By blocking the action of aldosterone, these compounds can mitigate the downstream effects of MR activation, such as inflammation, fibrosis, and sodium retention.

Conceptual Signaling Pathway

The following diagram illustrates the conceptual role of mineralocorticoid receptor antagonists, for which this compound is a precursor.

Caption: Conceptual signaling pathway of Mineralocorticoid Receptor (MR) activation and its inhibition.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery. While its own biological activity is not extensively characterized, its role as a precursor to potent mineralocorticoid receptor modulators makes it a compound of high interest. This guide has provided a consolidated overview of its properties and a detailed, plausible synthesis protocol based on available literature. Further research into the direct biological effects of this molecule and the development of more efficient synthetic routes are warranted. The information presented herein should serve as a valuable resource for researchers working in medicinal chemistry and drug development, particularly those targeting cardiovascular and renal diseases.

References

- 1. This compound | C9H7NO4 | CID 706121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9394291B2 - Benzoxazinone amides as mineralocorticoid receptor modulators - Google Patents [patents.google.com]

- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 1,4-benzoxazine compounds. This class of heterocyclic compounds has emerged as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities, forming the core of numerous therapeutic agents and functional materials. This document details key synthetic milestones, presents quantitative biological data, and provides experimental protocols for seminal reactions, offering a valuable resource for researchers in drug discovery and development.

Discovery and Early Synthetic Endeavors

The 1,4-benzoxazine ring system was first brought to the attention of the scientific community in 1959.[1][2][3] However, the initial synthetic routes to this scaffold were often fraught with challenges, typically requiring harsh reaction conditions, offering a limited substrate scope, and resulting in modest yields.[1][2][3]

One of the foundational classical methods for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While fundamental, this approach necessitated high temperatures and prolonged reaction times, leading to variable yields depending on the nature of the substituents on the aromatic rings.[1]

It is also pertinent to consider the historical context of the synthesis of the isomeric 1,3-benzoxazines. In 1944, Holly and Cope reported the first synthesis of a 1,3-benzoxazine via a Mannich reaction.[1] This was followed in 1949 by Burke's development of a one-pot synthesis for this class of compounds, a method that gained widespread adoption.[1] While not directly producing the 1,4-isomer, these early developments in benzoxazine chemistry laid the groundwork for future synthetic innovations.

Evolution of Synthetic Methodologies

In response to the limitations of early methods, significant research efforts have been directed towards the development of more efficient and versatile synthetic strategies for 1,4-benzoxazines. Modern approaches frequently employ catalytic systems to achieve higher yields, milder reaction conditions, and greater tolerance of various functional groups.[1]

Copper-Catalyzed C-N and C-O Bond Formation

A significant breakthrough in the synthesis of 1,4-benzoxazines has been the application of copper-catalyzed cross-coupling reactions, particularly Ullmann-type couplings.[1] These methods are powerful for forming the crucial C-N and C-O bonds required for the heterocyclic ring system. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor.[1]

A representative modern workflow for the synthesis of 1,4-benzoxazine derivatives can be visualized as follows:

Quantitative Biological Activity Data

1,4-Benzoxazine derivatives have demonstrated a remarkable breadth of biological activities. The following tables summarize some of the quantitative data reported in the literature for their anticancer and antimicrobial properties.

Table 1: Anticancer Activity of Selected 1,4-Benzoxazine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7d | MCF-7 (Breast) | 22.6 | [1] |

| 7d | HT-29 (Colon) | 13.4 | [1] |

| 4h | A549 (Lung) | 1.51 | [4] |

| 4i | A549 (Lung) | 1.49 | [4] |

| 4h | MDA-MB-231 (Breast) | 2.83 | [4] |

| 19 | SNB-75 (CNS) | - (35.49% GI) | [5] |

| 20 | SNB-75 (CNS) | - (31.88% GI) | [5] |

IC50: Half maximal inhibitory concentration. GI: Growth Inhibition.

Table 2: Antimicrobial Activity of Selected 1,4-Benzoxazine Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (mg/L) | Reference |

| 4e | E. coli | 22 | - | [6][7] |

| 4a | E. coli | 20 | - | [6][7] |

| 4e | S. aureus | 20 | - | [6][7] |

| 4d | S. aureus | - | 0.023 | [8] |

| 4j | K. pneumoniae | - | 0.005 | [8] |

| 4j | B. subtilis | - | 0.005 | [8] |

| 4e | B. subtilis | 18 | - | [6][7] |

| 3h | - | 14-19 | - | [1] |

MIC: Minimum Inhibitory Concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for the synthesis of 1,4-benzoxazine derivatives.

Classical Synthesis of 3,4-dihydro-2H-1,4-benzoxazines

This protocol is a generalized procedure based on the classical condensation reaction.

Materials:

-

Substituted 2-aminophenol (1.0 eq)

-

α-Halo-ketone or 1,2-dihaloethane (1.1 eq)

-

Anhydrous potassium carbonate (2.0 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

A mixture of the substituted 2-aminophenol, the α-halo-ketone or 1,2-dihaloethane, and anhydrous potassium carbonate in anhydrous DMF is stirred at a temperature ranging from 100 to 150 °C.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Modern Copper(I)-Catalyzed One-Pot Synthesis of N-Substituted 2H-1,4-Benzoxazin-3(4H)-ones

This protocol is adapted from a modern, efficient copper-catalyzed synthesis.[9]

Materials:

-

Respective 2-halophenol (1.0 mmol)

-

2-Chloroacetamide (1.2 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Dioxane (5 mL)

Procedure:

-

To a solution of the respective 2-halophenol and 2-chloroacetamide in dioxane, CuI and K₂CO₃ are added.[9]

-

The resulting mixture is stirred at 100 °C for 12-24 hours.[9]

-

The progress of the reaction is monitored by TLC.[9]

-

After completion, the solvent is removed under reduced pressure.[9]

-

The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-substituted 2H-1,4-benzoxazin-3(4H)-one.[9]

Signaling Pathways and Mechanism of Action

The diverse biological activities of 1,4-benzoxazine derivatives stem from their interaction with various cellular targets and signaling pathways. A notable example is the neuroprotective effect of certain derivatives, which has been attributed to the inhibition of multiple protein kinases.

One such compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b][9][10]oxazin-3(4H)-one (HSB-13), has been shown to inhibit Glycogen Synthase Kinase 3 (GSK3), p38 Mitogen-Activated Protein Kinase (MAPK), and Cyclin-Dependent Kinases (CDKs). The inhibition of these kinases is crucial for its neuroprotective effects.

The following diagram illustrates the putative signaling pathway modulated by this class of 1,4-benzoxazine compounds:

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. benchchem.com [benchchem.com]

- 10. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral and synthetic aspects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines predicted spectroscopic data with established chemical principles and general synthetic methodologies for structurally related compounds. The aim is to furnish researchers and drug development professionals with a foundational resource for the synthesis, characterization, and potential applications of this and similar benzoxazine derivatives.

Introduction

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of this structure have shown a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties. The inclusion of a carboxylic acid moiety at the 6-position offers a potential point for further chemical modification and may influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide presents a detailed predictive analysis of its spectral characteristics and a plausible, detailed protocol for its synthesis.

Predicted Spectral Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns of analogous structures.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of chemical shifts for aromatic protons, methylene protons adjacent to an oxygen and a carbonyl group, and the acidic proton of the carboxylic acid. The chemical shifts are referenced to TMS (Tetramethylsilane) at 0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet (broad) | 1H | -COOH |

| ~10.9 | Singlet | 1H | -NH |

| ~7.6 | Doublet of doublets | 1H | H-7 |

| ~7.5 | Doublet | 1H | H-5 |

| ~7.0 | Doublet | 1H | H-8 |

| ~4.6 | Singlet | 2H | -OCH₂- |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on the expected chemical shifts for carbons in an aromatic ring, a lactam carbonyl, a methylene group adjacent to oxygen, and a carboxylic acid.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~167.0 | -COOH |

| ~164.5 | C=O (lactam) |

| ~145.0 | C-4a |

| ~140.0 | C-8a |

| ~125.0 | C-6 |

| ~123.0 | C-5 |

| ~118.0 | C-7 |

| ~116.0 | C-8 |

| ~67.0 | -OCH₂- |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR absorption peaks are based on the characteristic vibrational frequencies of the functional groups present in the molecule.

Table 3: Predicted IR Absorption Peaks

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H | Stretching (Carboxylic acid) |

| ~3200 | N-H | Stretching (Lactam) |

| ~1710 | C=O | Stretching (Carboxylic acid) |

| ~1680 | C=O | Stretching (Lactam) |

| ~1600, ~1480 | C=C | Aromatic ring stretching |

| ~1250 | C-O | Asymmetric stretching (Ether) |

Predicted Mass Spectrometry Data

The predicted mass spectrum is based on the molecular weight of the compound and common fragmentation patterns for carboxylic acids and benzoxazine derivatives.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 193 | [M]⁺ (Molecular Ion) |

| 176 | [M - OH]⁺ |

| 148 | [M - COOH]⁺ |

| 120 | [M - COOH - CO]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from 4-amino-3-hydroxybenzoic acid. The following is a detailed, hypothetical experimental protocol.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 4-(Chloroacetamido)-3-hydroxybenzoic acid

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-3-hydroxybenzoic acid (10.0 g, 65.3 mmol) in a mixture of acetone (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).

-

Addition of Reagent: Cool the mixture to 0-5 °C in an ice bath. Slowly add chloroacetyl chloride (8.8 g, 78.4 mmol) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 4-(chloroacetamido)-3-hydroxybenzoic acid.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, suspend 4-(chloroacetamido)-3-hydroxybenzoic acid (10.0 g, 43.5 mmol) and potassium carbonate (12.0 g, 86.8 mmol) in dimethylformamide (DMF, 100 mL).

-

Reaction: Heat the mixture to 100 °C and stir under a nitrogen atmosphere for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (500 mL). Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Potential Biological Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, structurally similar compounds have shown inhibitory activity against various enzymes and signaling pathways implicated in disease. For instance, some benzoxazine derivatives have been investigated as inhibitors of bacterial enzymes or as modulators of inflammatory pathways. A hypothetical signaling pathway that could be targeted by this class of compounds is presented below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide provides a detailed predictive spectroscopic and synthetic profile for this compound. The tabulated predicted spectral data serves as a valuable reference for researchers in the identification and characterization of this compound. The proposed synthetic pathway and detailed hypothetical protocol offer a practical starting point for its laboratory preparation. The exploration of its biological activities, potentially within inflammatory or proliferative signaling pathways, represents a promising avenue for future research.

The Elusive Mechanism of Action: A Review of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Despite its well-defined chemical structure, the specific biological mechanism of action for 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid remains largely uncharacterized in publicly available scientific literature. Extensive searches for its pharmacological activity, biological targets, and quantitative assay data have yielded no specific results for this particular compound.

This technical guide aims to provide a comprehensive overview of the current state of knowledge. However, it is important for researchers, scientists, and drug development professionals to note the significant information gap regarding the direct biological activity of this molecule. The information presented herein is based on the broader class of benzoxazine derivatives, which may offer potential avenues for future investigation into the properties of the specific compound of interest.

Chemical and Physical Properties

This compound is a solid organic compound with the following properties[1]:

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| IUPAC Name | 3-oxo-4H-1,4-benzoxazine-6-carboxylic acid[1] |

| CAS Number | 134997-87-8[1] |

| SMILES | OC(=O)c1ccc2OCC(=O)Nc2c1 |

| InChI | 1S/C9H7NO4/c11-8-4-14-7-2-1-5(9(12)13)3-6(7)10-8/h1-3H,4H2,(H,10,11)(H,12,13) |

Potential Biological Activities of the Broader Benzoxazine Class

While data on this compound is absent, the larger family of 3,4-dihydro-2H-1,3-benzoxazines has been reported to exhibit a wide range of biological activities. These derivatives are a significant class of heterocyclic compounds that have drawn interest for their potential therapeutic applications[2]. It is plausible that this compound could share some of these general properties, though this would require experimental validation.

Reported activities for various benzoxazine derivatives include:

It is crucial to reiterate that these activities have not been specifically demonstrated for this compound.

Future Directions and Research Opportunities

The absence of specific biological data for this compound highlights a clear research gap. Future investigations could focus on a number of areas to elucidate its potential mechanism of action.

Suggested Experimental Workflow

The following diagram outlines a potential high-level workflow for the initial biological characterization of this compound.

Figure 1. Proposed Experimental Workflow

This workflow would enable a systematic investigation, starting from broad screening to identify any biological activity, followed by more focused studies to determine the specific molecular targets and pathways involved.

Conclusion

References

Potential Therapeutic Targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of the novel small molecule, 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid. While direct biological data for this specific compound is limited in publicly available literature, compelling evidence from a closely related analog strongly suggests that dynamin GTPase is a primary therapeutic target. This document provides a comprehensive overview of dynamin GTPase, its role in cellular processes and disease, and detailed experimental protocols for assessing the inhibitory activity of this compound and its derivatives against this target.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₉H₇NO₄ and a molecular weight of 193.16 g/mol .[1] Its chemical structure features a benzoxazine core, a scaffold that is present in a variety of biologically active molecules.[2][3] While extensive research on the specific biological effects of this molecule is not yet available, analysis of its structural analogs provides a strong rationale for investigating its potential as a therapeutic agent.

Primary Putative Target: Dynamin GTPase